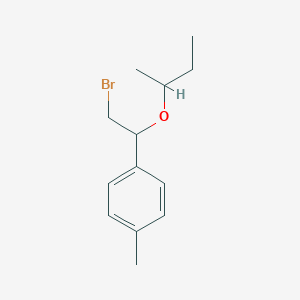
5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with a pyrimidine derivative. One common method is the condensation reaction between pyridine-2-carbaldehyde and 2-aminopyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Oxidation: 5-(Pyrimidin-2-yl)pyridine-2-carboxylic acid.
Reduction: 5-(Pyrimidin-2-yl)pyridine-2-methanol.
Substitution: Halogenated derivatives like 5-(pyrimidin-2-yl)-2-bromopyridine.
Aplicaciones Científicas De Investigación
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It is investigated for its potential use in the development of organic electronic materials and coordination polymers.
Mecanismo De Acción
The mechanism of action of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved would vary based on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
2-Aminopyrimidine: Contains only the pyrimidine ring and lacks the aldehyde functionality, limiting its reactivity in certain synthetic applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: A functionalized pyridine derivative with different substituents, used in various organic transformations.
Uniqueness
The uniqueness of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde lies in its dual-ring structure, which combines the properties of both pyridine and pyrimidine. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and material science .
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
5-pyrimidin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-9-3-2-8(6-13-9)10-11-4-1-5-12-10/h1-7H |
Clave InChI |
LWUGMDQQZGJZHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CN=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


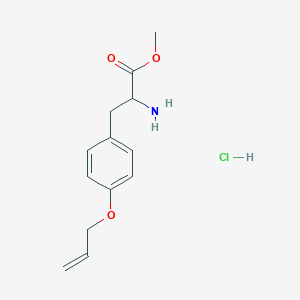
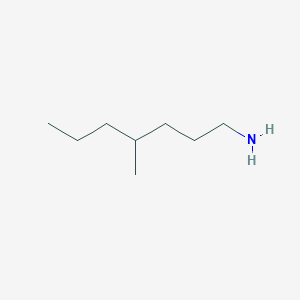
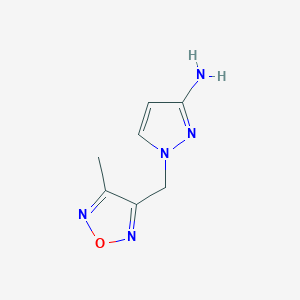


![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)
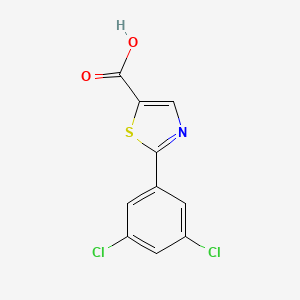


![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
